molecular formula C11H15N3O B2935780 N-cyclohexylpyrimidine-2-carboxamide CAS No. 1251561-52-0

N-cyclohexylpyrimidine-2-carboxamide

Cat. No.: B2935780
CAS No.: 1251561-52-0
M. Wt: 205.261
InChI Key: XVSLMQJRPBLXDK-UHFFFAOYSA-N
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Description

N-Cyclohexylpyrimidine-2-carboxamide is a carboxamide derivative featuring a pyrimidine core substituted with a cyclohexyl group at the carboxamide nitrogen. This compound has garnered attention in medicinal chemistry due to its structural versatility, particularly in anticancer drug development. For example, derivatives such as 5-((6-aminopyridin-3-yl)oxy)-N-cyclohexylpyrimidine-2-carboxamide (3f) exhibit antiproliferative activity against hepatocellular carcinoma, as evidenced by its synthesis and evaluation in recent studies . The cyclohexyl substituent contributes to lipophilicity and conformational flexibility, which may enhance bioavailability and target binding compared to smaller alkyl or aromatic groups.

Properties

IUPAC Name

N-cyclohexylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(10-12-7-4-8-13-10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSLMQJRPBLXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylpyrimidine-2-carboxamide typically involves the reaction of cyclohexylamine with pyrimidine-2-carboxylic acid or its derivatives. One common method is the condensation reaction between cyclohexylamine and pyrimidine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylpyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of N-cyclohexylpyrimidine-2-carboxylic acid.

    Reduction: Formation of N-cyclohexylpyrimidine-2-methanol.

    Substitution: Formation of N-cyclohexyl-4-alkylpyrimidine-2-carboxamide.

Scientific Research Applications

N-cyclohexylpyrimidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexylpyrimidine-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituent at N-position Additional Functionalization
3f (Cyclohexyl) Cyclohexyl 6-Aminopyridinyloxy
3e (Cyclopentyl) Cyclopentyl 6-Aminopyridinyloxy
3g (Benzyloxy) Benzyloxy 6-Aminopyridinyloxy
4f (Ureido derivative) Cyclohexyl Ureido group on pyridine
Compound from Benzyl Fused dipyridopyrimidine

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

  • 3f (Cyclohexyl) : Melting point = 206–207°C.
  • 3e (Cyclopentyl) : Higher melting point (227–228°C), likely due to reduced steric hindrance compared to cyclohexyl.
  • 3g (Benzyloxy) : Highest melting point (253–254°C), attributed to aromatic stacking interactions.
  • 4f (Ureido derivative) : Melting point = 310–312°C, indicating enhanced thermal stability from hydrogen bonding via the urea group .

Table 2: Thermal Properties

Compound Melting Point (°C) Notable Interactions
3e 227–228 Cyclopentyl packing
3f 206–207 Flexible cyclohexyl
3g 253–254 Benzyl aromatic stacking
4f 310–312 Urea hydrogen bonding

Spectroscopic Characteristics

IR and NMR data highlight functional group differences:

  • NH₂ Stretching (IR) :
    • 3e: 3560, 3491 cm⁻¹.
    • 3f: 3486, 3320 cm⁻¹.
    • 3g: 3390, 3339 cm⁻¹.
    • 4f: 3382 cm⁻¹ (urea NH) .
  • 1H NMR of 4f : Peaks at δ 1.10–3.58 (cyclohexyl CH), δ 7.14–7.93 (aromatic protons), and δ 9.15/9.67 (urea NH), confirming structural integrity .

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